Opposite Diastereofacial Selectivity in Michael Addition vs. Dialkylaminoacetates
In Michael addition reactions to α,β-unsaturated carbonyl compounds, lithiated methyl 2-(methylamino)acetate exhibits anti-selectivity, which is opposite to the syn-selectivity observed for lithiated (dialkylamino)acetates and its own corresponding amide. This stereochemical divergence is critical for accessing specific diastereomers in asymmetric synthesis [1].
| Evidence Dimension | Diastereofacial selectivity (anti vs. syn) in Michael addition |
|---|---|
| Target Compound Data | Anti-selective |
| Comparator Or Baseline | Lithiated (dialkylamino)acetates: Highly syn-selective; Lithiated (methylamino)acetamides: syn-selective |
| Quantified Difference | Opposite stereochemical outcome (anti vs. syn) |
| Conditions | Lithiated 2-aminoacetates reacting with α,β-unsaturated carbonyl acceptors |
Why This Matters
This unique anti-selectivity enables the stereocontrolled synthesis of specific diastereomers that are inaccessible using dialkylaminoacetates or the corresponding amides, making this compound a strategic choice for chiral building block procurement.
- [1] Kanemasa, S., Nomura, M., & Taguchi, Y. (1992). Unusual Diastereofacial Selectivity in the Michael Addition Reactions of Lithiated 2-Aminoacetates and -acetamides to α,β-Unsaturated Carbonyl Compounds. Chemistry Letters, 21(9), 1801-1804. View Source
